molecular formula C11H8IN3 B1455790 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile CAS No. 1385453-73-5

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Cat. No.: B1455790
CAS No.: 1385453-73-5
M. Wt: 309.11 g/mol
InChI Key: QDPRMQMZMOEOET-UHFFFAOYSA-N
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Description

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

    Coupling reactions: The benzonitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an oxidized pyrazole derivative.

Scientific Research Applications

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromopyrazol-1-ylmethyl)-benzonitrile: Similar structure but with a bromine atom instead of iodine.

    4-(4-Chloropyrazol-1-ylmethyl)-benzonitrile: Similar structure but with a chlorine atom instead of iodine.

    4-(4-Fluoropyrazol-1-ylmethyl)-benzonitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPRMQMZMOEOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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